molecular formula C5H4N4O B1496741 6-Oxopurine-13C,15N2 CAS No. 244769-71-9

6-Oxopurine-13C,15N2

Cat. No.: B1496741
CAS No.: 244769-71-9
M. Wt: 139.09 g/mol
InChI Key: FDGQSTZJBFJUBT-ZFKSAQBOSA-N
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Description

6-Oxopurine-13C,15N2 is a labeled isotopic variant of 6-oxopurine, also known as hypoxanthine. This compound is a purine derivative and plays a significant role in various biochemical processes. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed studies in metabolic pathways, structural biology, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxopurine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. One common method is the use of labeled precursors in a multi-step synthesis process. For example, starting with labeled glycine or formate, which are incorporated into the purine ring through a series of enzymatic or chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxopurine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Conversion to uric acid.

    Reduction: Formation of xanthine.

    Substitution: Reactions with nucleophiles to form derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Uric acid.

    Reduction: Xanthine.

    Substitution: Various alkyl or acyl derivatives of 6-oxopurine.

Scientific Research Applications

6-Oxopurine-13C,15N2 is widely used in scientific research due to its labeled isotopes. Some applications include:

    Chemistry: Studying reaction mechanisms and pathways.

    Biology: Investigating metabolic processes and enzyme interactions.

    Medicine: Researching drug metabolism and pharmacokinetics.

    Industry: Developing new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 6-Oxopurine-13C,15N2 involves its role as a substrate or inhibitor in various biochemical pathways. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to uric acid. The labeled isotopes allow for detailed tracking and analysis of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopurine (Adenine): Another purine derivative with an amino group at the 6-position.

    2-Oxopurine (Xanthine): Similar structure with an additional oxygen atom at the 2-position.

    2-Aminopurine: A purine derivative with an amino group at the 2-position.

Uniqueness

6-Oxopurine-13C,15N2 is unique due to its isotopic labeling, which allows for precise studies in various scientific fields. The labeled isotopes provide a distinct advantage in tracking and analyzing biochemical processes, making it a valuable tool in research.

Properties

IUPAC Name

1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i2+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQSTZJBFJUBT-ZFKSAQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)[15NH][13CH]=[15N]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444249
Record name 6-Oxopurine-13C,15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244769-71-9
Record name 6-Oxopurine-13C,15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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